molecular formula C9H5Br3N2OS B10886735 (2Z)-2-[(2,4,6-tribromophenyl)imino]-1,3-thiazolidin-4-one

(2Z)-2-[(2,4,6-tribromophenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B10886735
M. Wt: 428.93 g/mol
InChI Key: BNIGZHDHZBRRNE-UHFFFAOYSA-N
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Description

2-[(2,4,6-TRIBROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is a synthetic organic compound characterized by the presence of a thiazole ring and a tribromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4,6-TRIBROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves the reaction of 2,4,6-tribromophenylamine with thioisocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4,6-TRIBROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms in the tribromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(2,4,6-TRIBROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its bioactive properties.

    Industry: Utilized in the development of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2,4,6-TRIBROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The tribromophenyl group is known to enhance the compound’s binding affinity to these targets, while the thiazole ring contributes to its overall stability and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tribromophenol: A brominated derivative of phenol used as a fungicide and wood preservative.

    2,4,6-Tribromophenyl allyl ether: Used as a flame retardant in plastics.

    2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine: Another brominated compound used in flame retardants.

Uniqueness

2-[(2,4,6-TRIBROMOPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is unique due to its combination of a tribromophenyl group and a thiazole ring, which imparts distinct chemical and biological properties. This combination makes it particularly useful in applications requiring both stability and reactivity.

Properties

Molecular Formula

C9H5Br3N2OS

Molecular Weight

428.93 g/mol

IUPAC Name

2-(2,4,6-tribromophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C9H5Br3N2OS/c10-4-1-5(11)8(6(12)2-4)14-9-13-7(15)3-16-9/h1-2H,3H2,(H,13,14,15)

InChI Key

BNIGZHDHZBRRNE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=NC2=C(C=C(C=C2Br)Br)Br)S1

Origin of Product

United States

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